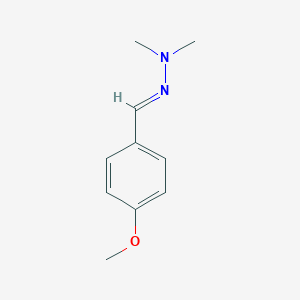
4-Methoxybenzaldehyde dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzaldehyde dimethylhydrazone (MBDMH) is a chemical compound that is widely used in scientific research. It is a hydrazone derivative that is synthesized from 4-methoxybenzaldehyde and dimethylhydrazine. MBDMH has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzaldehyde dimethylhydrazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism. This leads to a disruption of cellular processes and ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
4-Methoxybenzaldehyde dimethylhydrazone has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the reduction of inflammation in animal models. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxybenzaldehyde dimethylhydrazone has a number of advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several potential future directions for research on 4-Methoxybenzaldehyde dimethylhydrazone. One area of interest is the development of new synthetic methods for producing the compound, which could help to reduce its cost and increase its availability. Another area of interest is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxybenzaldehyde dimethylhydrazone and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
The synthesis of 4-Methoxybenzaldehyde dimethylhydrazone is typically carried out using a condensation reaction between 4-methoxybenzaldehyde and dimethylhydrazine. The reaction is usually conducted in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-Methoxybenzaldehyde dimethylhydrazone has been used extensively in scientific research due to its unique properties. It is commonly used as a reagent in analytical chemistry for the detection and quantification of various compounds, including aldehydes and ketones. 4-Methoxybenzaldehyde dimethylhydrazone has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit antibacterial, antifungal, and antitumor properties.
Propiedades
Número CAS |
14371-13-2 |
|---|---|
Nombre del producto |
4-Methoxybenzaldehyde dimethylhydrazone |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-9-4-6-10(13-3)7-5-9/h4-8H,1-3H3/b11-8+ |
Clave InChI |
PVQPFXNCYNPSQL-DHZHZOJOSA-N |
SMILES isomérico |
CN(C)/N=C/C1=CC=C(C=C1)OC |
SMILES |
CN(C)N=CC1=CC=C(C=C1)OC |
SMILES canónico |
CN(C)N=CC1=CC=C(C=C1)OC |
Otros números CAS |
14371-13-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




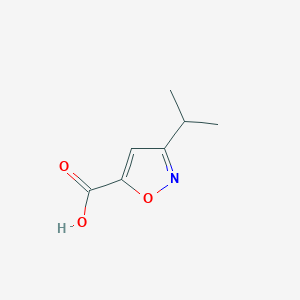
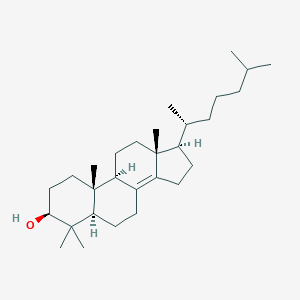
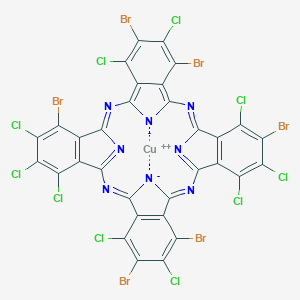

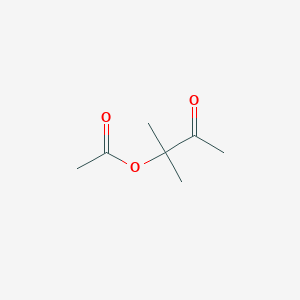
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
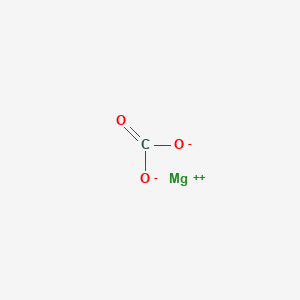
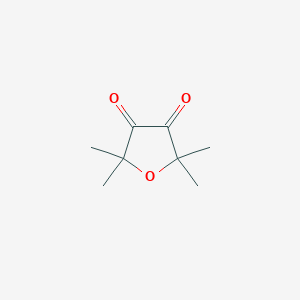

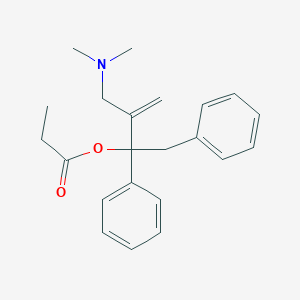
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

